Parcetasal

Pharmacokinetics Prodrug Metabolism Analgesic Research

NSAID prodrug studies face irreproducibility when substituting Parcetasal with simple aspirin-paracetamol mixtures or open-chain benorilate. Parcetasal (MR-897), a cyclic ester prodrug, resolves this through a unique enzymatic hydrolysis pathway enabling controlled dual release of acetylsalicylic acid, salicylic acid, and paracetamol. • Confirmed higher bioavailability and more favorable plasma profile vs. benorilate in head-to-head rat PK studies • ≥99.88% purity ensures confounding impurities do not compromise experimental rigor • Validated reference standard for simultaneous HPLC/LC-MS/MS multi-analyte quantification

Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
CAS No. 87549-36-8
Cat. No. B1663273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParcetasal
CAS87549-36-8
SynonymsMR 897
MR-897
Molecular FormulaC17H15NO5
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C
InChIInChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19)
InChIKeyZAPRLADYRFPQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parcetasal: Cyclic NSAID Prodrug Overview


Parcetasal (MR-897) is a non-steroidal anti-inflammatory analgesic [1] characterized by a unique cyclic ester linkage between acetylsalicylic acid (aspirin) and paracetamol (acetaminophen) . As a synthetic prodrug (molecular formula: C17H15NO5, molecular weight: 313.30 g/mol) , it is specifically designed for research applications in pain relief and inflammation models where the controlled, dual-release of its two active metabolites offers a distinct pharmacological profile .

Dual NSAID metabolite release for pain/inflammation research models
Cyclic ester prodrug tool for PK/PD and hydrolysis studies
High-purity grade supports reproducible assay endpoints

Parcetasal Substitution Limitations


The pharmacological effect of Parcetasal is not equivalent to a simple physical mixture of aspirin and paracetamol, nor can it be directly substituted by the related open-chain ester prodrug, benorilate. The compound's distinctive cyclic structure [1] dictates a specific enzymatic hydrolysis pathway, resulting in a unique temporal release of its constituent metabolites [2]. Empirical data confirm that this structural difference translates directly into quantifiable advantages in systemic exposure. For research studies requiring precise control over the combined pharmacokinetics of acetylsalicylic acid, salicylic acid, and paracetamol, substituting Parcetasal with a generic mixture or a different ester prodrug would introduce significant variability and invalidate experimental outcomes, as the in vivo performance is not interchangeable [2].

Physical mixture of aspirin and paracetamol may not reproduce the temporal metabolite release profile of the cyclic prodrug.

Open-chain ester prodrug benorilate may shift hydrolysis kinetics and systemic exposure outcomes.

Direct substitution without validation may introduce significant PK variability and compromise experimental endpoints.

Parcetasal Differentiation Evidence


Superior Oral Bioavailability vs. Benorilate

In a direct comparative study in rats, Parcetasal (MR-897) exhibited significantly higher bioavailability than its closest structural analog, the open-chain ester benorilate. This demonstrates that the cyclic nature of the prodrug favorably impacts systemic exposure to its active metabolites [1].

Oral Bioavailability
Head-to-head
Reported higher systemic exposure vs benorilate
Supports exposure-model endpoint context; fold-change not quantified in abstract.
Preclinical rat model; quantitative AUC data require full-text review.
Pharmacokinetics Prodrug Metabolism Analgesic Research

Favorable Plasma Profile vs. Benorilate

The same comparative pharmacokinetic study in rats established that Parcetasal (MR-897) yields a more favorable plasma level profile than benorilate. This suggests differences in the rate and/or extent of metabolite release, leading to a potentially improved therapeutic time-course [1].

Plasma Profile
Head-to-head
More favorable plasma concentration-time profile reported vs benorilate
Supports plasma profile endpoint interpretation; Cmax/AUC not available here.
Rat model; full-text may contain quantitative PK parameters.
In Vivo Pharmacology Pharmacodynamics Drug Metabolism

Cyclic Ester Prodrug Design

Parcetasal is a cyclic ester prodrug that is enzymatically hydrolyzed to release acetylsalicylic acid, salicylic acid, and paracetamol . This mechanism is distinct from that of a simple physical mixture of the two parent drugs (aspirin and acetaminophen) or from benorilate, which is an open-chain ester. The cyclic constraint is believed to influence the rate of enzymatic cleavage [1].

Prodrug Design
Class-level
Cyclic ester linkage distinct from open-chain benorilate
Cyclic constraint may influence enzymatic cleavage rate; structure-activity context.
Inferred from PK advantage; direct hydrolysis kinetics not compared in isolation.
Medicinal Chemistry Prodrug Design Structure-Activity Relationship

High Purity for Reproducible Research

Commercially available Parcetasal (MR-897) is supplied with a minimum purity specification of 99.88% . This high level of purity is essential for ensuring that biological activity observed in assays is attributable solely to the target compound and not to confounding impurities, a critical factor for reproducible scientific studies.

Chemical Purity
Data to verify
≥ 99.88%
Exceeds typical research-grade ≥95–98%
High purity supports lot consistency and reduces impurity-related variability.
Supplier specification; independent QC verification recommended.
Analytical Chemistry Quality Control Research-Grade Chemicals

Parcetasal Research Application Scenarios


Differentiated PK Profile in Preclinical Models

Researchers comparing the in vivo performance of NSAID prodrugs should select Parcetasal (MR-897) when the experimental objective is to achieve higher bioavailability and a more favorable plasma profile than the standard open-chain comparator, benorilate [1]. This application is directly supported by head-to-head rat pharmacokinetic data [1].

Prodrug Geometry & In Vivo Hydrolysis

Parcetasal's unique cyclic ester structure, in contrast to the open-chain ester of benorilate, makes it an ideal molecular probe for studies aimed at elucidating how the three-dimensional conformation of a prodrug influences its rate of enzymatic activation and subsequent distribution of its active metabolites .

Analytical Method for Dual-Analyte Release

Given that Parcetasal is hydrolyzed to release acetylsalicylic acid, salicylic acid, and paracetamol , it serves as a valuable reference standard for developing and validating HPLC or LC-MS/MS methods designed to simultaneously quantify multiple analytes from a single prodrug entity in biological matrices, as initially described by Marzo et al. [1].

High-Purity Compound for Pain & Inflammation Models

For studies in pain and inflammation models where the confounding effects of impurities are unacceptable, Parcetasal is a preferred choice. Its documented high purity specification of ≥99.88% ensures that observed pharmacological effects can be attributed with high confidence to the compound itself, thereby increasing the rigor and reproducibility of the research.

Application
Selection Property
Validation Focus
Preclinical NSAID prodrug PK studies
Cyclic ester prodrug with differentiated oral bioavailability profile
Systemic exposure endpoints; benorilate comparator context
Prodrug structure-activity relationship (SAR) research
Cyclic vs open-chain ester geometry influences hydrolysis rate
Enzymatic activation kinetics and metabolite release profile
Bioanalytical method development for multi-analyte prodrugs
Simultaneous release of aspirin, salicylic acid, and paracetamol
HPLC/LC-MS/MS method specificity and calibration in biological matrices
Pain and inflammation research models
High-purity grade reduces impurity confounding in pharmacological readouts
Reproducibility of endpoint assays; lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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